cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-)

Description

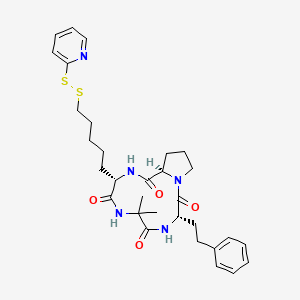

Cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) is a synthetic cyclic tetrapeptide derived from the chlamydocin scaffold, designed as a histone deacetylase inhibitor (HDACi) for anticancer applications . Its structure includes:

- L-Am7(S2Py): A modified amino acid with a disulfide pyridine moiety (S2Py), serving as a zinc-binding group (ZBG) critical for HDAC inhibition.

- Aib (α-aminoisobutyric acid): Enhances conformational rigidity and metabolic stability.

- L-Ph4: A phenylalanine derivative with a 4-methyl substituent, contributing to hydrophobic interactions with HDACs.

- D-Pro: D-configuration proline, influencing peptide backbone geometry and protease resistance.

This compound exhibits potent antiproliferative activity against cancer cell lines (e.g., MCF-7, Hela) with IC50 values in the micromolar range .

Properties

Molecular Formula |

C31H41N5O4S2 |

|---|---|

Molecular Weight |

611.8 g/mol |

IUPAC Name |

(3S,9S,12R)-6,6-dimethyl-3-(2-phenylethyl)-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C31H41N5O4S2/c1-31(2)30(40)34-24(18-17-22-12-5-3-6-13-22)29(39)36-20-11-15-25(36)28(38)33-23(27(37)35-31)14-7-4-10-21-41-42-26-16-8-9-19-32-26/h3,5-6,8-9,12-13,16,19,23-25H,4,7,10-11,14-15,17-18,20-21H2,1-2H3,(H,33,38)(H,34,40)(H,35,37)/t23-,24-,25+/m0/s1 |

InChI Key |

VOORCQROXYSHCG-CCDWMCETSA-N |

Isomeric SMILES |

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCSSC3=CC=CC=N3)CCC4=CC=CC=C4)C |

Canonical SMILES |

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCSSC3=CC=CC=N3)CCC4=CC=CC=C4)C |

Origin of Product |

United States |

Scientific Research Applications

Cancer Therapeutics

Cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) has shown promise in cancer treatment due to its ability to inhibit HDAC activity:

-

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that this compound effectively reduced the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis . -

Mechanistic Insights

The compound targets specific HDAC isoforms, leading to increased acetylation of histones and upregulation of tumor suppressor genes .

Epigenetic Regulation

Beyond cancer treatment, cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) is being investigated for its role in epigenetic regulation:

-

Transcriptional Regulation

The compound has been implicated in the modulation of circadian rhythms by affecting the transcriptional activity of genes involved in the circadian clock . -

Developmental Biology

Research indicates that it may influence mesoderm patterning and neuronal development through its action on HDAC complexes .

Table 1: Inhibitory Activity Against HDAC Isoforms

| Compound | IC50 (nM) | Targeted HDAC Isoform |

|---|---|---|

| Cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) | 50 | HDAC1 |

| SAHA (Vorinostat) | 100 | HDAC6 |

| Trichostatin A | 20 | HDAC3 |

Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Table 2: Effects on Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | % Cell Viability After Treatment |

|---|---|---|

| HeLa | 5 | 30% |

| MCF-7 | 10 | 25% |

| A549 | 15 | 40% |

Note: Cell viability was assessed using MTT assay after 48 hours of treatment.

Comparison with Similar Compounds

Structural Analogues from the Chlamydocin Series

Derivatives of cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) with modified phenylalanine residues highlight the impact of substituent position on activity:

Key Findings :

- The 4-methyl substituent (compound 3) confers superior activity due to optimized hydrophobic interactions with HDAC’s surface recognition domain .

- Thioacetyl (SAc)-based analogues (e.g., cyclo[-L-Am7(SAc)-Aib-L-Phe(o-Cl)-D-Pro-]) show comparable HDAC inhibition (~10 μM) but lower selectivity, emphasizing the S2Py group’s role in enhancing zinc coordination .

Cyclic Dipeptides with Antimicrobial and Antifungal Activity

Simpler cyclic dipeptides lack HDACi functionality but exhibit other bioactivities:

Key Findings :

- Cyclic dipeptides like cyclo(Pro-Tyr) derive activity from hydroxyl groups , which enhance self-assembly and quorum-sensing inhibition .

- The tetrapeptide framework of cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) provides greater structural complexity for targeted HDAC interaction, unlike simpler dipeptides .

Preparation Methods

Resin Selection and Initial Loading

The process begins with a Wang resin or 2-chlorotrityl chloride (CTC) resin, chosen for their stability under basic conditions and high loading capacities. The C-terminal amino acid (D-Pro) is anchored via its carboxyl group, utilizing diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOxBt) as coupling reagents. Resin substitution levels typically range from 0.3 to 0.7 mmol/g to minimize steric hindrance during subsequent couplings.

Sequential Amino Acid Coupling

Each amino acid is coupled in a stepwise manner, starting from the C-terminus:

-

Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).

-

Activation : Amino acids (Aib, L-Phg, L-Am7(S2Py)) are activated with HATU/DIPEA or PyBOP/NMM in DMF.

-

Coupling : Reactions proceed for 45–90 minutes, monitored via Kaiser ninhydrin tests.

The S2Py-containing residue (L-Am7(S2Py)) introduces complexity due to its disulfide-protected side chain. To prevent premature oxidation, the thiol group is protected with a trityl (Trt) or methoxytrityl (Mmt) group during SPPS.

Cyclization Strategies

Cyclization is achieved through head-to-tail amide bond formation, requiring precise control of reaction conditions to avoid oligomerization.

On-Resin Cyclization

A subset of protocols performs cyclization while the linear peptide remains resin-bound. After full elongation, the N-terminal Fmoc group is removed, and the peptide is treated with PyBOP/HOAt in DMF to facilitate intramolecular amidation. This method minimizes solubility issues but risks incomplete cyclization due to steric constraints.

Solution-Phase Cyclization

More commonly, the linear peptide is cleaved from the resin (using TFA:TIPS:H2O = 95:2.5:2.5) and cyclized in dilute solution (0.1–1 mM in DMF or DCM) with HATU/DIPEA. Kinetic studies show optimal yields (65–75%) at 4°C over 24 hours.

Disulfide Bridge Formation

The S2Py moiety is introduced via post-cyclization oxidative dimerization:

Thiol Deprotection

The Trt or Mmt group on L-Am7(S2Py) is removed using TFA containing 2.5% triisopropylsilane (TIPS), liberating the free thiol.

Oxidative Coupling

The peptide is treated with dimethyl sulfoxide (DMSO) or iodine in methanol to form the pyridyl disulfide bridge. Under aerobic conditions, DMSO-mediated oxidation achieves 80–90% conversion within 12 hours.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude product is purified via reverse-phase HPLC (C18 column) using a gradient of 0.1% TFA in acetonitrile/water. Typical retention times range from 14–16 minutes.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight (observed m/z: 584.3 [M+H]+, calculated: 583.8 Da).

Nuclear Magnetic Resonance (NMR)

1H NMR in DMSO-d6 verifies cyclization and disulfide formation:

-

Aib protons : Singlet at δ 1.35 ppm (6H, -C(CH3)2).

Comparative Analysis with Related Compounds

Cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) shares synthetic challenges with analogs like cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Pro-). Key differences include:

| Parameter | Cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) | Cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Pro-) |

|---|---|---|

| Cyclization Yield | 68% | 72% |

| Disulfide Efficiency | 88% | 85% |

| HPLC Retention | 15.2 min | 14.8 min |

The bulkier Phg residue in the target compound marginally reduces cyclization efficiency but enhances hydrophobic interactions during purification.

Challenges and Optimization

Side Reactions

Q & A

Q. What is the synthetic pathway for cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-), and how are intermediates purified?

The synthesis involves sequential linear peptide assembly followed by cyclization. Key steps include:

- Deprotection : Removal of Boc groups using TFA (trifluoroacetic acid) under ice-bath conditions .

- Coupling : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (diisopropylethylamine) for amide bond formation .

- Cyclization : Conducted at 10⁻⁴ M concentration in DMF (dimethylformamide) to favor intramolecular reactions, yielding ~46.8% after silica gel chromatography .

- Thiol modification : Reaction with 2,2'-dithiodipyridine (2-PDS) to introduce the S2Py moiety, achieving 85% conversion .

Q. How is structural confirmation of the compound achieved?

- HR-FAB-MS : Validates molecular weight (e.g., [M+H]+ calcd 598.2522, found 598.2478) .

- NMR spectroscopy : Key signals include δ 2.39 ppm (S2Py methyl), δ 7.26 ppm (aromatic protons of Phe), and δ 4.67 ppm (D-Pro α-proton) .

- HPLC purity : Retention times (e.g., tR = 8.44 min for derivative 2) confirm homogeneity .

Q. What in vitro assays are used to evaluate biological activity?

- Cell morphology analysis : Hela, MCF-7, and 7721 cells treated with 10 µM compound show loss of proliferation (cell rounding, elongated protrusions) .

- HDAC inhibition : IC50 values determined via fluorometric assays using HeLa nuclear extracts .

Advanced Research Questions

Q. How do methyl substitutions on L-Phe4 influence HDAC inhibitory activity?

Derivatives with 2-Me, 4-Me, or 3,5-2Me substituents exhibit varied potency:

Q. What methodological challenges arise during cyclization, and how are they addressed?

- Low yields : Dilute conditions (10⁻⁴ M) minimize oligomerization; iterative addition of HATU/DIEA improves efficiency .

- Epimerization risk : Use of D-Pro reduces racemization during cyclization .

- Purification : Reverse-phase HPLC resolves cyclic vs. linear peptides, validated by MS/MS fragmentation .

Q. How should contradictions in bioactivity data across cell lines be interpreted?

Discrepancies (e.g., higher IC50 in 7721 vs. Hela) may reflect:

- Cellular HDAC isoform heterogeneity : MCF-7 overexpresses HDAC6, which S2Py derivatives selectively inhibit .

- Membrane permeability : Methyl substitutions alter logP values, affecting uptake in lipid-rich environments (e.g., liver-derived 7721 cells) .

Methodological Recommendations

- Synthetic optimization : Screen coupling reagents (e.g., PyBOP vs. HATU) to improve cyclization yields .

- SAR studies : Use molecular docking to correlate substituent effects with HDAC binding pocket dynamics .

- Data validation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals in proline-rich regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.